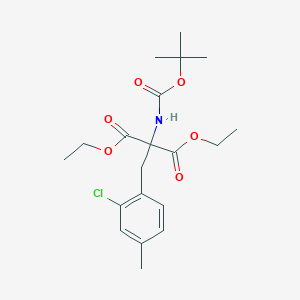
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate is an organic compound that belongs to the class of malonates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2-chloro-4-methylbenzyl moiety. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Alkylation: The protected amino compound is then alkylated with 2-chloro-4-methylbenzyl bromide in the presence of a base like potassium carbonate.
Malonate Formation: The resulting compound is then reacted with diethyl malonate under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Alcohol derivatives of the malonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Industry: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate depends on its specific application In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the amino site during synthesis
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate: Lacks the tert-butoxycarbonyl protecting group.
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(benzyl)malonate: Lacks the chloro and methyl substituents on the benzyl group.
Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chlorobenzyl)malonate: Lacks the methyl substituent on the benzyl group.
Uniqueness: Diethyl 2-((tert-butoxycarbonyl)amino)-2-(2-chloro-4-methylbenzyl)malonate is unique due to the presence of both the tert-butoxycarbonyl protecting group and the 2-chloro-4-methylbenzyl moiety. This combination allows for selective reactions at different sites, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C20H28ClNO6 |
|---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
diethyl 2-[(2-chloro-4-methylphenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate |
InChI |
InChI=1S/C20H28ClNO6/c1-7-26-16(23)20(17(24)27-8-2,22-18(25)28-19(4,5)6)12-14-10-9-13(3)11-15(14)21/h9-11H,7-8,12H2,1-6H3,(H,22,25) |
InChI-Schlüssel |
ONPOCWUGCNKQHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


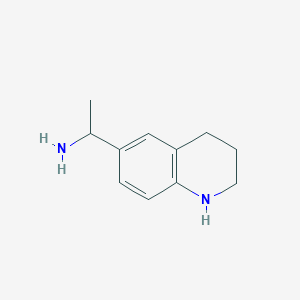

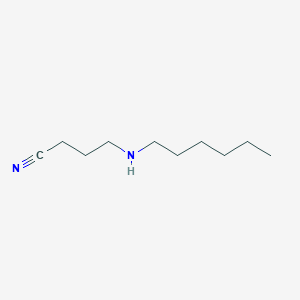
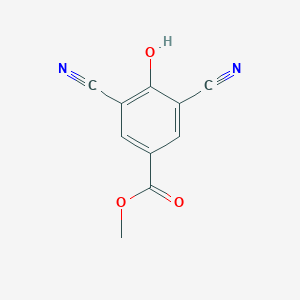
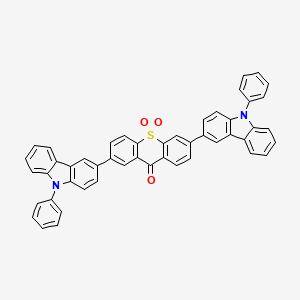
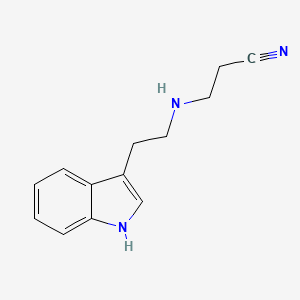
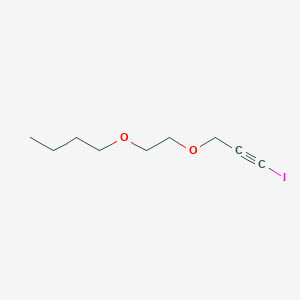
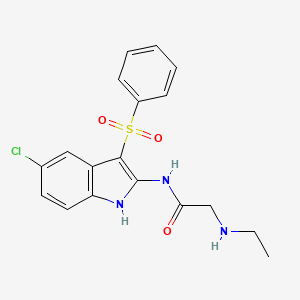
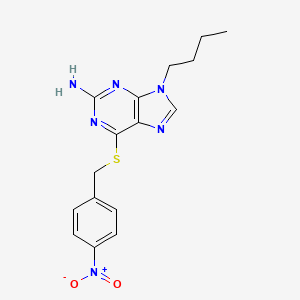
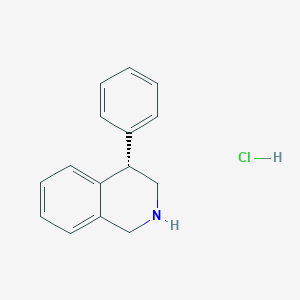
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
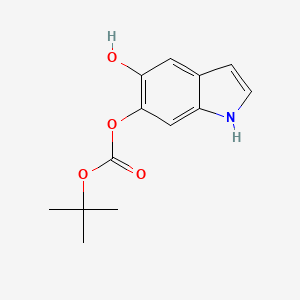
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
